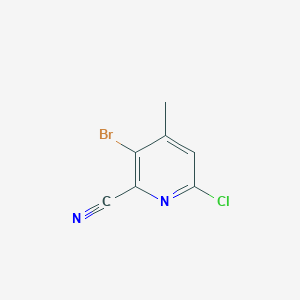
Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the oxazole ring. For instance, starting from 4-methoxybenzaldehyde, the compound can be synthesized through a series of reactions including bromination, methylation, and cyclization under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, modifying the function of the target molecules. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoanisole: Similar in structure but lacks the oxazole ring.
4-Bromomethyl-2-(4-methoxy-phenyl)-thiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
Oxazole,4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl- is unique due to the presence of both the bromomethyl group and the oxazole ring.
Propriétés
Formule moléculaire |
C12H12BrNO2 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H12BrNO2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 |
Clé InChI |
YVGMILCKFXBYRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(4-Methoxyquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8560619.png)
![Methanesulfonamide, N-[2-(4-piperidinyl)phenyl]-](/img/structure/B8560625.png)






![8,8-dimethyl-6,10-dioxaspiro[4.5]decane-2-carboxylic Acid](/img/structure/B8560683.png)
![N-[(2-chlorophenyl)methyl]-N-hydroxy-2,2-dimethylpropanamide](/img/structure/B8560686.png)
